N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the thiophene ring would contribute to the compound’s aromaticity, while the sulfonamide group would likely be involved in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antiproliferative Agents
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide and its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. Compounds in this series have demonstrated significant antiproliferative effects with varying degrees of potency, indicating potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).
Antimicrobial Activity
Research into sulfonamide derivatives, including those structurally similar to this compound, has demonstrated notable antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, showing good activity in comparison to standard antibacterial and antifungal agents (Subramanyam et al., 2017).
Fluorescence Binding Studies
Derivatives of this compound have been synthesized and investigated for their interactions with proteins like bovine serum albumin (BSA). These studies provide insights into the binding mechanisms and potential biological activities of these compounds (Meng et al., 2012).
Antitumor Drugs
Sulfonamide derivatives, similar to the compound , have been designed and synthesized as potential antitumor agents. These compounds have been tested for their antitumor activity and toxicity in mice, exhibiting promising results as low-toxicity antitumor agents (Huang, Lin, & Huang, 2001).
Biochemical Research
The compound and its derivatives have been utilized in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. These applications are crucial for understanding the biochemical pathways and mechanisms of action of potential therapeutic agents (Gangjee et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-12-2-7-17(25-12)26(23,24)20-8-9-21-11-19-15(10-16(21)22)13-3-5-14(18)6-4-13/h2-7,10-11,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKEHZPASBZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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